molecular formula C9H10N4O B160432 5-Methoxyquinazoline-2,4-diamine CAS No. 137105-47-6

5-Methoxyquinazoline-2,4-diamine

Cat. No. B160432
Key on ui cas rn: 137105-47-6
M. Wt: 190.2 g/mol
InChI Key: FYEWYRWGCVGNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133138B2

Procedure details

2.53 g (79.08 mmol) of methanol was dropped into 5.18 g (86.27 mmol) of 40% sodium hydride suspension in tetrahydrofuran (150 ml) at 0° C. and stirred for 10 min, followed by dropwise addition of 10.0 g (71.89 mmol) of 2,6-difluorobenzonitrile in tetrahydrofuran (100 ml). The reaction mixture as stirred at room temperature for 10 h to complete the reaction. 200 ml of water was added thereto to destroy the excess sodium hydride, and the reaction mixture was extracted with 500 ml of ethyl acetate. The organic layer was dried with anhydrous sodium sulfate and evaporated to dryness. The residue was passed through column chromatography to provide an intermediate. The intermediate and 17.41 g (143.78 mmol) of guanidine carbonate were heated to 140° C. in 300 ml of N,N-dimethylacetamide and stirred for 8 h to complete the reaction. The reaction mixture was evaporated to dryness, then diluted with 200 ml of water and extracted with 400 ml of dichloromethane. The organic layer was dried with anhydrous sodium sulfate and then evaporated to dryness. The residue was passed through column chromatography to proved 9.85 g of compound Yhhu-0967 with a total yield of 72% in the two steps).
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17.41 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.[H-].[Na+].F[C:6]1[CH:13]=[CH:12][CH:11]=[C:10](F)[C:7]=1[C:8]#[N:9].[C:15](=O)(O)[OH:16].[NH2:19][C:20]([NH2:22])=[NH:21]>O1CCCC1.CN(C)C(=O)C.O>[CH3:15][O:16][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:7]=1[C:8]([NH2:9])=[N:21][C:20]([NH2:22])=[N:19]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
CO
Name
Quantity
5.18 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
17.41 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture as stirred at room temperature for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to destroy the excess sodium hydride
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with 500 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to provide an intermediate
STIRRING
Type
STIRRING
Details
stirred for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
diluted with 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 400 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=C2C(=NC(=NC2=CC=C1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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